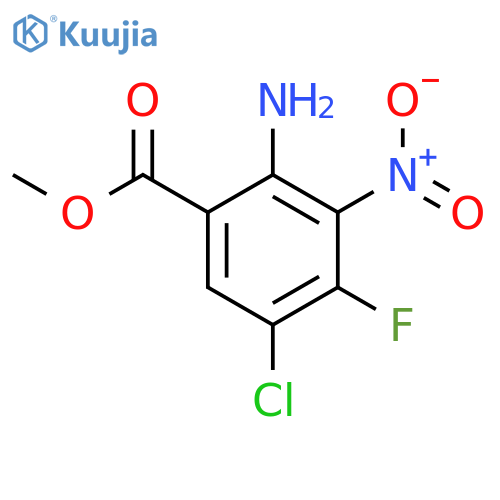

Cas no 2092201-69-7 (methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate)

2092201-69-7 structure

商品名:methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate

methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate 化学的及び物理的性質

名前と識別子

-

- Benzoic acid, 2-amino-5-chloro-4-fluoro-3-nitro-, methyl ester

- methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate

-

- インチ: 1S/C8H6ClFN2O4/c1-16-8(13)3-2-4(9)5(10)7(6(3)11)12(14)15/h2H,11H2,1H3

- InChIKey: QUAVTCYBOXWUJG-UHFFFAOYSA-N

- ほほえんだ: C(OC)(=O)C1=CC(Cl)=C(F)C([N+]([O-])=O)=C1N

methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-211134-0.5g |

methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate |

2092201-69-7 | 0.5g |

$699.0 | 2023-09-16 | ||

| Enamine | EN300-211134-0.05g |

methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate |

2092201-69-7 | 0.05g |

$612.0 | 2023-09-16 | ||

| Enamine | EN300-211134-2.5g |

methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate |

2092201-69-7 | 2.5g |

$1428.0 | 2023-09-16 | ||

| Enamine | EN300-211134-0.1g |

methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate |

2092201-69-7 | 0.1g |

$640.0 | 2023-09-16 | ||

| Enamine | EN300-211134-1g |

methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate |

2092201-69-7 | 1g |

$728.0 | 2023-09-16 | ||

| Enamine | EN300-211134-0.25g |

methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate |

2092201-69-7 | 0.25g |

$670.0 | 2023-09-16 | ||

| Enamine | EN300-211134-1.0g |

methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate |

2092201-69-7 | 1g |

$728.0 | 2023-05-31 | ||

| Enamine | EN300-211134-5.0g |

methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate |

2092201-69-7 | 5g |

$2110.0 | 2023-05-31 | ||

| Enamine | EN300-211134-10.0g |

methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate |

2092201-69-7 | 10g |

$3131.0 | 2023-05-31 | ||

| Enamine | EN300-211134-10g |

methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate |

2092201-69-7 | 10g |

$3131.0 | 2023-09-16 |

methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate 関連文献

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

2092201-69-7 (methyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate) 関連製品

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬